molecular formula C12H13NO B021683 1-Benzyl-3,4-dihydro-1H-pyridin-2-one CAS No. 108046-33-9

1-Benzyl-3,4-dihydro-1H-pyridin-2-one

Cat. No. B021683
M. Wt: 187.24 g/mol
InChI Key: ZBGARXCEFUYAKU-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dihydro-1H-pyridin-2-one is a chemical compound with the molecular formula C12H13NO. It has a molecular weight of 187.23800 and a density of 1.13g/cm3 . The compound is also known by its common name 1-Benzyl-3,4-dihydro-1H-pyridin-2-one .


Synthesis Analysis

The synthesis of 1-Benzyl-3,4-dihydro-1H-pyridin-2-one involves several steps. The synthetic route involves the use of carbon monoxide and but-3-enoic acid, which results in a yield of approximately 72% . Other synthetic routes involve the use of 1-benzyl-6-hydroxy-1H-pyridin-2-one and 1-Benzyl-2,6-piperidinedione, with yields of approximately 91% and 87% respectively .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3,4-dihydro-1H-pyridin-2-one consists of a benzyl group attached to a 3,4-dihydro-1H-pyridin-2-one ring . The exact 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-3,4-dihydro-1H-pyridin-2-one are complex and varied. The compound can undergo a variety of reactions due to its heterocyclic nature .


Physical And Chemical Properties Analysis

1-Benzyl-3,4-dihydro-1H-pyridin-2-one has a boiling point of 363.4ºC at 760 mmHg and a flash point of 173.6ºC . The compound has a vapour pressure of 1.81E-05mmHg at 25°C and an index of refraction of 1.585 .

properties

IUPAC Name

1-benzyl-3,4-dihydropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,5-7,9H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGARXCEFUYAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544950
Record name 1-Benzyl-3,4-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,4-dihydro-1H-pyridin-2-one

CAS RN

108046-33-9
Record name 1-Benzyl-3,4-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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